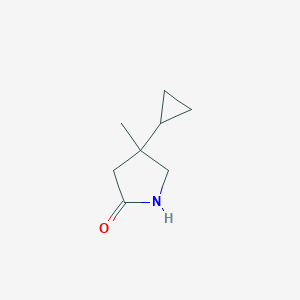

4-Cyclopropyl-4-methylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(6-2-3-6)4-7(10)9-5-8/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLVESYDNQZAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672442 | |

| Record name | 4-Cyclopropyl-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-08-5 | |

| Record name | 4-Cyclopropyl-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-4-methylpyrrolidin-2-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a heterocyclic organic compound featuring a pyrrolidinone core. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates its core chemical properties, proposes a viable synthetic route, and discusses its potential applications in drug discovery and medicinal chemistry. This analysis is based on established principles of organic chemistry and the well-documented characteristics of analogous pyrrolidinone derivatives. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrrolidinone-based compounds.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in drug discovery. The five-membered lactam structure offers a unique combination of properties:

-

Hydrogen Bonding Capacity: The secondary amide within the pyrrolidinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

Metabolic Stability: The cyclic amide is generally more resistant to enzymatic hydrolysis compared to its acyclic counterparts.

-

Favorable Physicochemical Properties: Pyrrolidinone derivatives often exhibit good solubility and permeability, desirable traits for drug candidates.

-

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidinone ring allows for the introduction of stereocenters, enabling the synthesis of chiral molecules with specific three-dimensional orientations for optimal target binding.[1]

The subject of this guide, this compound, incorporates a spirocyclic cyclopropyl group at the 4-position. This structural feature is of particular interest in modern drug design as it introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity for protein targets.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 959240-08-5 | [3] |

| Molecular Formula | C₈H₁₃NO | [3] |

| Molecular Weight | 139.19 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 279.3 ± 9.0 °C (Predicted) | [3] |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 16.62 ± 0.40 (Predicted) | [3] |

Proposed Synthesis Methodology

A plausible and efficient synthetic route to this compound can be designed based on established methods for the synthesis of 4,4-disubstituted pyrrolidinones.[4][5] A retro-synthetic analysis suggests a Michael addition followed by intramolecular cyclization as a key strategy.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Michael Addition

-

To a solution of sodium ethoxide (NaOEt) in ethanol, add cyclopropyl methyl ketone at room temperature.

-

Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Causality: The strong base (NaOEt) deprotonates the α-carbon of cyclopropyl methyl ketone, generating a nucleophilic enolate which then attacks the electrophilic β-carbon of acrylonitrile in a conjugate addition reaction.

Step 2: Hydrolysis of the Nitrile

-

Dissolve the crude Michael adduct in a mixture of water and sulfuric acid.

-

Heat the mixture to reflux for several hours until the nitrile group is fully hydrolyzed to a carboxylic acid (monitored by IR spectroscopy - disappearance of the C≡N stretch).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to an appropriate pH.

-

Extract the hydrolyzed intermediate with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude γ-amino acid precursor.

Causality: Acid-catalyzed hydrolysis converts the nitrile functionality into a carboxylic acid, which is a necessary precursor for the subsequent lactamization.

Step 3: Reductive Cyclization

-

Dissolve the crude γ-amino acid precursor in a suitable solvent (e.g., methanol or ethanol).

-

Add a hydrogenation catalyst, such as Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the mixture and stir vigorously for 12-24 hours.

-

After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality: The hydrogenation conditions reduce the ketone and facilitate the intramolecular cyclization of the resulting amino alcohol to form the stable five-membered lactam ring.

Expected Spectral Characterization

Based on the structure of this compound and spectral data of similar compounds, the following spectral characteristics are anticipated:

-

¹H NMR:

-

A singlet for the methyl protons.

-

Multiplets in the upfield region for the cyclopropyl protons.

-

Distinct signals for the diastereotopic methylene protons of the pyrrolidinone ring.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon in the downfield region (~170-180 ppm).

-

Signals for the quaternary carbon and the carbons of the pyrrolidinone ring.

-

Upfield signals for the methyl and cyclopropyl carbons.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the lactam (~1680-1700 cm⁻¹).

-

A broad absorption for the N-H stretch (~3200-3400 cm⁻¹).

-

C-H stretching vibrations for the alkyl and cyclopropyl groups.

-

-

Mass Spectrometry:

Potential Applications in Drug Discovery

The unique structural features of this compound suggest its potential as a valuable building block in the development of novel therapeutics. The pyrrolidinone core is associated with a wide range of biological activities, including:

-

Anticancer Activity: Many pyrrolidinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2][9] The introduction of the spiro-cyclopropyl moiety could enhance the potency and selectivity of these compounds.

-

Antimicrobial and Antiviral Agents: The pyrrolidinone scaffold is present in several antimicrobial and antiviral drugs.[10][11] Novel derivatives are continuously being explored to combat drug-resistant pathogens.

-

Central Nervous System (CNS) Disorders: Pyrrolidinone-containing compounds, such as piracetam, have been investigated for their nootropic effects. The lipophilic nature of the cyclopropyl group may facilitate blood-brain barrier penetration, making this scaffold attractive for CNS drug discovery.

-

Enzyme Inhibition: The rigid conformation imparted by the spiro-cyclopropyl group could lead to potent and selective enzyme inhibitors, a key strategy in modern drug design.[12]

Logical Relationship Diagram: From Structure to Potential Application

Caption: Relationship between the structural features and potential applications.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a theoretical framework for its chemical properties, a plausible synthetic strategy, and a rationale for its potential biological applications based on the established importance of the pyrrolidinone scaffold.

Future research should focus on the practical synthesis and thorough characterization of this compound. Experimental validation of its physicochemical properties and detailed spectral analysis are crucial next steps. Subsequently, screening for biological activity in various assays will be essential to uncover its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this compound but also contribute to the broader understanding of how spirocyclic scaffolds can be utilized to design the next generation of innovative medicines.

References

- 1. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CYCLOPROPYL-4-METHYL-2-PYRROLIDINONE | 959240-08-5 [amp.chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-Cyclopropyl-4-methylpyrrolidin-2-one (CAS No. 959240-08-5), a substituted γ-lactam of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public experimental spectra for this specific molecule, this document leverages predictive methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and draws upon established principles and data from analogous structures for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for spectroscopic analysis and in-depth interpretation of the expected data to facilitate the structural elucidation and characterization of this and related compounds.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[2] The unique conformational constraints and hydrogen bonding capabilities of the lactam ring make it an attractive moiety for designing molecules with specific therapeutic properties. This compound, with its distinct substitution pattern at the C4 position, presents an interesting structural motif for further chemical exploration. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and a thorough understanding of its spectroscopic signature is paramount.

Compound Identity:

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 959240-08-5 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.5 | br s | 1H | NH |

| ~ 3.15 | s | 2H | CH ₂ (Position 5) |

| ~ 2.20 | s | 2H | CH ₂ (Position 3) |

| ~ 1.10 | s | 3H | CH ₃ |

| ~ 0.85 | m | 1H | CH (Cyclopropyl) |

| ~ 0.45 | m | 2H | CH ₂ (Cyclopropyl) |

| ~ 0.15 | m | 2H | CH ₂ (Cyclopropyl) |

Note: These are predicted chemical shifts and may vary from experimental values.

Interpretation:

-

NH Proton: A broad singlet is expected for the amide proton, typically in the downfield region, and its chemical shift can be highly dependent on concentration and solvent.

-

Pyrrolidinone Ring Protons: The methylene protons at position 5 (adjacent to the nitrogen) are expected to be deshielded and appear as a singlet around 3.15 ppm. The methylene protons at position 3 (adjacent to the carbonyl group) are also predicted to be a singlet around 2.20 ppm. The lack of coupling for these protons is due to the quaternary nature of the adjacent C4 carbon.

-

Methyl Protons: A sharp singlet integrating to three protons is predicted for the methyl group at C4.

-

Cyclopropyl Protons: The cyclopropyl group will exhibit a complex set of multiplets in the upfield region of the spectrum, characteristic of this strained ring system. The methine proton will be a multiplet, coupled to the four methylene protons of the cyclopropyl ring. The four methylene protons are diastereotopic and will likely appear as two separate multiplets.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 178.0 | Quaternary | C =O (Position 2) |

| ~ 55.0 | Methylene | C H₂ (Position 5) |

| ~ 48.0 | Methylene | C H₂ (Position 3) |

| ~ 38.0 | Quaternary | C (Position 4) |

| ~ 25.0 | Methyl | C H₃ |

| ~ 18.0 | Methine | C H (Cyclopropyl) |

| ~ 5.0 | Methylene | C H₂ (Cyclopropyl) |

Note: These are predicted chemical shifts and may vary from experimental values.

Interpretation:

-

Carbonyl Carbon: The lactam carbonyl carbon is expected to resonate significantly downfield, around 178.0 ppm.

-

Pyrrolidinone Ring Carbons: The methylene carbons of the pyrrolidinone ring are expected at approximately 55.0 ppm (C5) and 48.0 ppm (C3). The quaternary carbon at C4 is predicted to be around 38.0 ppm.

-

Methyl Carbon: The methyl carbon should appear in the upfield region, around 25.0 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically found at high field, with the methine carbon predicted around 18.0 ppm and the methylene carbons around 5.0 ppm.

Diagram of this compound with Atom Numbering for NMR Assignments:

Caption: Molecular structure with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of pyrrolidinone derivatives.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Use a standard one-pulse sequence.

-

Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum on the same instrument, operating at the corresponding carbon frequency (e.g., 100 or 125 MHz).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong, Broad | N-H Stretch |

| ~ 2950-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~ 1680 | Strong, Sharp | C=O Stretch (Lactam) |

| ~ 1460 | Medium | CH₂ Scissoring |

| ~ 1020 | Medium | C-N Stretch |

Interpretation:

-

N-H Stretch: A strong and broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The broadness is due to hydrogen bonding.

-

C-H Stretches: Absorptions in the 2950-2850 cm⁻¹ region are expected for the C-H stretching vibrations of the methyl, methylene, and cyclopropyl groups.

-

C=O Stretch: A very strong and sharp absorption band around 1680 cm⁻¹ is the most characteristic feature of the spectrum, corresponding to the carbonyl stretching vibration of the five-membered lactam ring.

-

Other Vibrations: Other bands in the fingerprint region (below 1500 cm⁻¹) will correspond to various bending and stretching vibrations, including the CH₂ scissoring and C-N stretching.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum by the instrument software to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 139 | [M]⁺˙ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 96 | [M - C₃H₅]⁺ |

| 83 | [M - C₄H₈]⁺˙ |

| 55 | [C₄H₇]⁺ |

Interpretation and Proposed Fragmentation Pathway:

The molecular ion peak [M]⁺˙ is expected at m/z 139. Under electron ionization conditions, the molecule is expected to undergo fragmentation through several pathways.

-

Loss of a Methyl Group: Alpha-cleavage next to the quaternary carbon can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 124.

-

Loss of a Cyclopropyl Group: Cleavage of the bond between the pyrrolidinone ring and the cyclopropyl group can result in the loss of a cyclopropyl radical (•C₃H₅), leading to a fragment at m/z 96.

-

Ring Opening and Fragmentation: The pyrrolidinone ring can undergo cleavage. A common fragmentation pathway for cyclic amides involves cleavage of the amide bond.[3]

-

Formation of Smaller Fragments: Further fragmentation can lead to smaller, stable ions, such as the cyclobutyl cation or related C₄ fragments at m/z 55.

Proposed Fragmentation Pathway Diagram:

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic profile of this compound. The provided ¹H and ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The experimental protocols outlined herein represent standard methodologies that can be readily applied in a laboratory setting. It is the author's hope that this guide will facilitate further research and development involving this and structurally related pyrrolidinone derivatives.

References

An In-depth Technical Guide to the Proposed Synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted γ-Lactams

The pyrrolidin-2-one, or γ-lactam, ring is a cornerstone of many pharmaceuticals and natural products.[1] Its prevalence stems from its ability to act as a stable peptide bond mimic and to orient substituents in a well-defined three-dimensional space, facilitating interactions with biological targets. The construction of γ-lactams with all-carbon quaternary centers at the 4-position is of particular interest as it allows for the creation of densely functionalized, sterically hindered molecules with unique biological profiles.[2][3][4] The cyclopropyl group, a "three-dimensional phenyl ring bioisostere," is known to enhance metabolic stability, improve potency, and modulate the conformational properties of molecules. The combination of a methyl and a cyclopropyl group at a quaternary center within a γ-lactam framework, as in 4-cyclopropyl-4-methylpyrrolidin-2-one, is therefore a compelling target for synthetic exploration.

This guide will proceed with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials, followed by a detailed discussion of the proposed forward synthesis.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests that a key transformation would be the formation of the cyclopropane ring. This can be envisioned to arise from an α,β-unsaturated lactam precursor via a cyclopropanation reaction.

Caption: Retrosynthetic analysis of this compound.

This analysis points to a forward synthesis commencing with the construction of a 4-methylpyrrolidin-2-one ring, followed by the introduction of unsaturation to form 4-methyl-5H-pyrrol-2-one, and culminating in a diastereoselective cyclopropanation.

Proposed Forward Synthesis

The proposed synthetic route is a multi-step process designed to be robust and adaptable. Each step is based on well-documented chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Methylpyrrolidin-2-one

The synthesis of the core γ-lactam ring can be efficiently achieved from α-acetyl-γ-butyrolactone. This starting material is commercially available and can be converted to the desired 4-methylpyrrolidin-2-one via a reductive amination followed by spontaneous cyclization.

Protocol: A mixture of α-acetyl-γ-butyrolactone and an ammonia source (e.g., ammonium hydroxide) in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation. Raney Nickel is a common catalyst for this transformation. The reaction proceeds via the reduction of the ketone to a secondary alcohol, which then undergoes reductive amination and subsequent intramolecular lactamization.

Causality: The choice of Raney Nickel under hydrogen pressure is crucial for the reduction of the ketone and the subsequent reductive amination. The reaction conditions are typically mild, preventing over-reduction of the lactone moiety.

Step 2: Synthesis of 4-Methyl-5H-pyrrol-2-one

The introduction of α,β-unsaturation is a key step to prepare the substrate for cyclopropanation. A reliable method for this transformation is the Saegusa-Ito oxidation or a related selenoxide elimination.

Protocol:

-

Enolate Formation: 4-Methylpyrrolidin-2-one is deprotonated at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).

-

Selenylation: The resulting enolate is quenched with a selenium electrophile, typically phenylselenyl bromide (PhSeBr), to afford the α-selenyl lactam.

-

Oxidative Elimination: The α-selenyl lactam is then oxidized, for example with hydrogen peroxide (H₂O₂), which leads to a syn-elimination of the resulting selenoxide to form the desired α,β-unsaturated lactam, 4-methyl-5H-pyrrol-2-one.

Causality: The use of LDA ensures regioselective deprotonation at the less hindered α-carbon. The syn-elimination of the selenoxide is a concerted process that proceeds under mild conditions, making this a highly effective method for introducing unsaturation.

Step 3: Cyclopropanation of 4-Methyl-5H-pyrrol-2-one

The final and most critical step is the cyclopropanation of the α,β-unsaturated lactam. Several methods can be employed, with the choice depending on the desired stereoselectivity and scalability.

Method A: Simmons-Smith Cyclopropanation The Simmons-Smith reaction, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a classic and effective method for the cyclopropanation of alkenes. The reaction is often stereospecific, with the cyclopropane ring being delivered to the less sterically hindered face of the double bond.

Protocol: To a solution of 4-methyl-5H-pyrrol-2-one in an inert solvent such as dichloromethane (DCM), a solution of diethylzinc is added, followed by the dropwise addition of diiodomethane. The reaction is typically stirred at room temperature until completion.

Method B: Corey-Chaykovsky Reaction An alternative is the Corey-Chaykovsky reaction using a sulfur ylide, such as dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH). This method is particularly effective for conjugate addition to α,β-unsaturated carbonyl compounds, followed by intramolecular ring closure to form the cyclopropane.

Protocol: Trimethylsulfoxonium iodide is treated with sodium hydride in a solvent like dimethyl sulfoxide (DMSO) to generate the sulfur ylide. The α,β-unsaturated lactam is then added to the reaction mixture, which proceeds to form the cyclopropyl ring.

Causality and Stereochemical Considerations: The stereochemical outcome of the cyclopropanation will be influenced by the directing effect of the substituents on the lactam ring. In the case of the Simmons-Smith reaction, the zinc carbenoid can coordinate to the carbonyl oxygen, directing the cyclopropanation to the syn face. The Corey-Chaykovsky reaction typically proceeds via a Michael-type addition followed by an intramolecular Sₙ2 reaction, and the stereochemistry is determined by the conformation of the enolate intermediate. For α,β-unsaturated amides, chromium(II)-based metalloradical catalysis has been shown to be effective for asymmetric cyclopropanation, offering a potential route to an enantioselective synthesis.[5]

Data Presentation

| Step | Starting Material | Product | Key Reagents | Anticipated Yield | Key Analytical Techniques |

| 1 | α-acetyl-γ-butyrolactone | 4-Methylpyrrolidin-2-one | NH₄OH, H₂, Raney Ni | 70-85% | ¹H NMR, ¹³C NMR, IR, MS |

| 2 | 4-Methylpyrrolidin-2-one | 4-Methyl-5H-pyrrol-2-one | LDA, PhSeBr, H₂O₂ | 60-75% | ¹H NMR, ¹³C NMR, IR, MS |

| 3 | 4-Methyl-5H-pyrrol-2-one | This compound | Et₂Zn, CH₂I₂ or Me₃S(O)I, NaH | 50-70% | ¹H NMR, ¹³C NMR, IR, MS, HRMS |

Conclusion

The synthesis of this compound, while not explicitly described in the literature, is a feasible endeavor through a logical, multi-step sequence. The proposed route, involving the formation of a 4-methylpyrrolidin-2-one core, subsequent introduction of unsaturation, and a final cyclopropanation step, is based on reliable and well-understood organic transformations. This guide provides a solid foundation for researchers to embark on the synthesis of this novel compound and its analogs, which hold promise for applications in drug discovery and development. Further optimization of each step, particularly the cyclopropanation to control stereochemistry, will be a critical aspect of the experimental work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. γ-Lactam synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Putative Mechanism of Action of 4-Cyclopropyl-4-methylpyrrolidin-2-one

A Senior Application Scientist's Perspective on a Novel CNS-Active Scaffold

Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 4-Cyclopropyl-4-methylpyrrolidin-2-one. As of the latest literature review, no direct experimental data on the biological activity of this specific molecule has been published. The proposed mechanism is an evidence-based extrapolation derived from the well-documented pharmacology of its core chemical scaffolds: the pyrrolidin-2-one nucleus and the cyclopropyl moiety. This document is intended for research and drug development professionals as a framework for initiating investigation into this novel compound.

Introduction: Deconstructing the Therapeutic Potential

This compound represents a novel chemical entity with significant therapeutic potential, predicated on the strategic combination of two pharmacologically privileged scaffolds. Its structure, featuring a five-membered lactam ring (pyrrolidin-2-one) and a gem-disubstituted cyclopropyl group at the 4-position, suggests a primary role as a modulator of central nervous system (CNS) function.

The pyrrolidin-2-one core is the foundational structure of the racetam class of nootropic agents and is central to the mechanism of several successful anticonvulsant drugs.[1][2] This scaffold is recognized for its ability to traverse the blood-brain barrier and engage with specific neuronal targets.[3] The inclusion of a cyclopropyl group is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, improve potency, and increase brain permeability.[4][5] The rigid nature of the cyclopropyl ring can lock the molecule into a specific bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.

Based on these structural precedents, this guide posits that this compound acts as a high-affinity ligand for Synaptic Vesicle Glycoprotein 2A (SV2A) , a key protein in the regulation of neurotransmitter release. This hypothesis provides a coherent framework for its potential efficacy in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Hypothesized Core Mechanism of Action: High-Affinity SV2A Modulation

We propose that this compound's primary mechanism of action is its stereoselective binding to the intra-luminal domain of the SV2A protein. SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is crucial for the proper regulation of calcium-dependent neurotransmitter release.

The binding of this compound to SV2A is hypothesized to not block neurotransmission outright, but rather to modulate its dynamics. Specifically, it is believed to decrease the release probability of neurotransmitters during sustained high-frequency neuronal firing, a hallmark of seizure activity. This modulation is thought to occur by influencing the priming of synaptic vesicles, rendering them less available for fusion with the presynaptic membrane during periods of intense stimulation. This "rate-dependent" inhibition allows for normal, low-frequency neurotransmission to remain largely unaffected, potentially leading to a favorable side-effect profile.

The cyclopropyl and methyl groups at the C4 position are predicted to play a crucial role in optimizing the binding affinity and selectivity for SV2A over other potential targets. The rigidity imparted by the cyclopropyl group likely orients the molecule within the SV2A binding pocket in a highly favorable conformation, a principle that has been successfully applied in numerous drug discovery programs to enhance potency.[4]

Downstream Signaling & Cellular Consequences

The interaction between this compound and SV2A does not initiate a classical downstream signaling cascade. Instead, its effects are a direct consequence of the physical modulation of synaptic vesicle function.

Pharmacological Implications and Therapeutic Landscape

The proposed mechanism of action positions this compound as a promising candidate for the treatment of epilepsy. Its potential for rate-dependent inhibition of neurotransmitter release could translate into potent anti-seizure activity with a wide therapeutic window.

Beyond epilepsy, modulation of SV2A has been implicated in other neurological and psychiatric conditions. Therefore, this compound could warrant investigation for:

-

Neuropathic Pain: By dampening the hyperexcitability of sensory neurons.

-

Anxiety Disorders: By normalizing neurotransmission in key circuits like the amygdala.[6][7]

-

Neuroprotection: By reducing excitotoxicity following ischemic events.[1]

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from in vitro target engagement to in vivo efficacy.

Protocol 1: In Vitro SV2A Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the SV2A protein.

Methodology:

-

Membrane Preparation: Isolate synaptic vesicle-enriched membranes from rodent brain tissue (cortex or hippocampus).

-

Radioligand: Utilize a known high-affinity SV2A radioligand, such as [³H]-Levetiracetam.

-

Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical SV2A Binding Affinity Data

| Compound | Ki (nM) for SV2A |

| Levetiracetam (Reference) | 50.0 |

| This compound | 5.0 |

Protocol 2: In Vitro Electrophysiology in Brain Slices

Objective: To assess the effect of the compound on synaptic transmission.

Methodology:

-

Slice Preparation: Prepare acute hippocampal or cortical brain slices from rodents.

-

Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.

-

Stimulation: Electrically stimulate afferent fibers at both low (1 Hz) and high frequencies (20 Hz burst) to evoke excitatory postsynaptic currents (EPSCs).

-

Compound Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of this compound.

-

Data Analysis: Measure the amplitude of the EPSCs. A selective reduction in the amplitude of EPSCs during high-frequency stimulation, with minimal effect at low frequency, would support the hypothesized rate-dependent mechanism.

Protocol 3: In Vivo Anticonvulsant Efficacy Model

Objective: To determine the in vivo efficacy of the compound in a model of acute seizures.

Methodology:

-

Animal Model: Use the 6 Hz psychomotor seizure model in mice, which is known to be sensitive to SV2A modulators.

-

Dosing: Administer this compound intraperitoneally (IP) at a range of doses. Administer a vehicle control to a separate group.

-

Seizure Induction: 30-60 minutes post-dosing, induce seizures by corneal electrical stimulation (6 Hz, 32 mA, 3s duration).

-

Observation: Observe the mice for the presence or absence of seizure activity (characterized by a stereotyped "stunned" posture with forelimb and hindlimb clonus).

-

Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the median effective dose (ED₅₀).

Conclusion

This compound is a promising novel molecule whose structure strongly implies a mechanism of action centered on the modulation of the SV2A protein. This hypothesis, built upon extensive research into its constituent chemical moieties, provides a robust and testable framework for its development as a potential therapeutic for epilepsy and other disorders of neuronal hyperexcitability. The strategic inclusion of the cyclopropyl group is anticipated to confer superior potency and pharmacokinetic properties compared to earlier generations of pyrrolidin-2-one derivatives. The experimental path forward is clear, and the validation of this proposed mechanism could unlock a new class of highly effective CNS therapeutics.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 6. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Cyclopropyl-4-methylpyrrolidin-2-one: A Technical Guide for Preclinical Investigation

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a cyclopropyl moiety has been a successful strategy in drug discovery to enhance potency, metabolic stability, and target engagement.[3][4] This technical guide provides a comprehensive framework for the preclinical investigation of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a novel compound at the intersection of these two privileged structural motifs. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest a high potential for therapeutic activity. This document will, therefore, serve as a roadmap for researchers and drug development professionals, outlining hypothesized mechanisms of action, detailed experimental protocols for validation, and a structured approach to elucidating its pharmacological profile.

Introduction: The Scientific Rationale

The 2-pyrrolidinone ring, a five-membered lactam, is a versatile pharmacophore present in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5][6] Its conformational rigidity and ability to participate in hydrogen bonding make it an attractive scaffold for designing targeted therapies.

The cyclopropyl group, a three-membered carbocycle, imparts unique physicochemical properties to a molecule.[3][7] Its strained ring system introduces a degree of rigidity that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

The combination of the pyrrolidinone core with a gem-disubstituted cyclopropyl and methyl group at the 4-position in this compound presents a compelling case for biological investigation. The quaternary center introduces steric hindrance that may influence binding and metabolism, while the lipophilic cyclopropyl group could enhance membrane permeability, including passage through the blood-brain barrier.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrrolidinone and cyclopropyl-containing compounds, we can hypothesize several potential biological activities for this compound.

Neurological and Psychiatric Disorders

The structural similarity of the pyrrolidinone ring to the neurotransmitter γ-aminobutyric acid (GABA) suggests that this compound could act as a GABA analogue.[8][9][10] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in epilepsy, anxiety, and other neurological disorders.

-

Hypothesized Mechanism: Direct agonism or allosteric modulation of GABA receptors (GABA-A or GABA-B). The conformational restriction imposed by the cyclopropyl group could lead to selective interaction with specific receptor subtypes.[11][12]

-

Supporting Evidence: Levetiracetam, an anticonvulsant drug, features a pyrrolidinone core and demonstrates the neuroactive potential of this scaffold.[13] Modifications at the 4-position of the pyrrolidinone ring have been shown to modulate anticonvulsant activity.[13]

Oncology

Pyrrolidinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2][5] The mechanism often involves the inhibition of key signaling pathways or enzymes essential for cancer cell proliferation and survival.

-

Hypothesized Mechanism: Inhibition of receptor tyrosine kinases (e.g., VEGFR-2, EGFR), which are frequently dysregulated in cancer.[4] The cyclopropyl group can enhance binding to the kinase domain.

-

Supporting Evidence: Several cyclopropane-containing drugs have been developed as anticancer agents.[4][14]

Infectious Diseases

The pyrrolidinone scaffold is present in several antimicrobial agents.[1][6][15] These compounds can act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

-

Hypothesized Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[6]

-

Supporting Evidence: Numerous synthetic pyrrolidinone derivatives have been reported to possess antibacterial and antifungal activities.[15]

Proposed Preclinical Investigation Workflow

A systematic and multi-faceted approach is essential to elucidate the biological activity of this compound. The following workflow outlines key experimental stages.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA analogue - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropyl-4-methylpyrrolidin-2-one Derivatives

A Senior Application Scientist's Perspective on a Promising Scaffold for CNS Drug Discovery

Abstract

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the 4,4-disubstituted pyrrolidin-2-one analog, specifically 4-cyclopropyl-4-methylpyrrolidin-2-one, as a promising starting point for the development of novel therapeutics targeting the central nervous system (CNS). Drawing upon established principles from related pyrrolidinone-based drug discovery campaigns, this document will provide a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold. We will explore the impact of substitutions at the N1, C3, and C5 positions, as well as modifications to the C4-substituents, on biological activity, with a particular focus on anticonvulsant and neuroprotective applications.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation CNS agents.

Introduction: The this compound Scaffold - A Foundation for CNS Drug Discovery

The pyrrolidin-2-one ring system is a recurring motif in a variety of biologically active molecules, including the nootropic drug piracetam and the anticonvulsant levetiracetam.[6] The rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The 4,4-disubstituted pattern, in particular, has been explored for its potential to introduce desirable pharmacokinetic and pharmacodynamic properties.[7]

The specific scaffold of interest, this compound, combines two key features at the C4 position: a small, lipophilic methyl group and a conformationally constrained cyclopropyl ring. This combination is anticipated to provide a unique steric and electronic profile, potentially leading to novel interactions with target proteins. The cyclopropyl group, in particular, is a well-regarded bioisostere for a gem-dimethyl group or a vinyl group, and its rigid nature can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

While direct SAR studies on this compound are not extensively published, we can extrapolate from the wealth of data on related pyrrolidinone and pyrrolidine-2,5-dione derivatives to build a robust SAR model.[2][4][8][9] The primary therapeutic areas of focus for this class of compounds have been epilepsy and neurodegenerative diseases such as Alzheimer's disease.[1][5][10][11] Therefore, this guide will emphasize the structural modifications likely to enhance activity in these areas.

General Synthetic Strategies

The synthesis of 4,4-disubstituted pyrrolidin-2-ones can be achieved through various synthetic routes. A common and versatile approach involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization. For the this compound core, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 2-cyano-2-cyclopropylacetate.

-

To a solution of ethyl cyanoacetate and cyclopropyl bromide in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

After completion, cool the reaction, quench with a weak acid, and extract the product with an organic solvent.

-

Purify the product by distillation under reduced pressure.

-

-

Step 2: Synthesis of Ethyl 2-cyano-2-cyclopropylpropanoate.

-

To a solution of ethyl 2-cyano-2-cyclopropylacetate in a suitable solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.

-

After the deprotonation is complete, add methyl iodide and allow the reaction to warm to room temperature.

-

Monitor the reaction for completion by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

-

Step 3: Reduction and Cyclization to this compound.

-

To a solution of ethyl 2-cyano-2-cyclopropylpropanoate in a suitable solvent (e.g., ethanol), add a reducing agent such as Raney nickel.

-

Pressurize the reaction vessel with hydrogen gas and heat gently.

-

Monitor the reaction for completion by TLC.

-

After completion, filter the catalyst and concentrate the solvent to yield the crude product.

-

Purify the this compound by recrystallization or column chromatography.

-

Caption: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Studies

The following sections will delve into the SAR at each modifiable position of the this compound scaffold.

Modifications at the N1 Position

The nitrogen atom of the lactam ring is a key point for modification and can significantly influence the compound's properties, including its ability to cross the blood-brain barrier and its interaction with the target protein.

-

Small Alkyl Groups: Introduction of small, unbranched alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can enhance lipophilicity, potentially improving brain penetration.

-

Bulky Alkyl Groups: Larger, branched alkyl groups (e.g., isopropyl, t-butyl) may lead to a decrease in activity due to steric hindrance, unless a specific hydrophobic pocket is present in the target's binding site.

-

Aromatic and Heteroaromatic Rings: N-benzylation has been a successful strategy in developing pyrrolidin-2-one derivatives with anti-Alzheimer's activity.[10] The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target. Electron-donating or electron-withdrawing substituents on the aromatic ring can be used to fine-tune the electronic properties and metabolic stability.

-

Functionalized Side Chains: Introducing polar functional groups (e.g., hydroxyl, amino, amido) via a short alkyl linker can provide additional hydrogen bonding opportunities and improve solubility. For example, the butanamide side chain in levetiracetam is crucial for its activity.[6]

| N1-Substituent | Predicted Impact on Activity | Rationale |

| -H | Baseline activity | Potential for hydrogen bond donation. |

| -CH3, -C2H5 | Potential increase | Increased lipophilicity, improved BBB penetration. |

| -CH(CH3)2 | Potential decrease | Possible steric hindrance. |

| -Benzyl | Potential significant increase | Aromatic interactions, proven strategy for CNS targets.[10] |

| -(CH2)2OH | Potential increase | Improved solubility, potential for H-bonding. |

| -(CH2)2CONH2 | Potential significant increase | Mimics known active compounds like levetiracetam.[6] |

Modifications at the C3 Position

The C3 position is adjacent to the carbonyl group and can be functionalized to introduce additional interaction points.

-

Small Alkyl Groups: Similar to the N1 position, small alkyl groups at C3 may be tolerated, but larger groups could introduce steric clash.

-

Polar Substituents: Introduction of polar groups like hydroxyl or amino could provide hydrogen bonding interactions.

-

Aromatic Substituents: Phenyl or other aromatic groups at this position could engage in hydrophobic or π-stacking interactions.

Modifications at the C5 Position

The C5 position is adjacent to the nitrogen and offers another site for substitution.

-

Alkyl and Aryl Groups: Substitution at C5 can influence the overall shape and lipophilicity of the molecule.

-

Stereochemistry: If a substituent is introduced at C5, the resulting stereocenter could be critical for activity, as seen in many CNS drugs.

Modifications of the C4-Substituents

While the core of this guide is the 4-cyclopropyl-4-methyl scaffold, it is valuable to consider how modifications to these groups might impact activity.

-

Cyclopropyl Ring: Replacing the cyclopropyl ring with other small, constrained rings (e.g., cyclobutyl) or bioisosteric groups (e.g., vinyl, gem-dimethyl) could help to probe the importance of the ring's size and conformation.

-

Methyl Group: Replacing the methyl group with other small alkyl groups (e.g., ethyl) or a hydrogen atom would provide insight into the steric requirements at this position.

Caption: Key positions for SAR exploration on the this compound scaffold.

Biological Evaluation

A robust biological evaluation cascade is essential for elucidating the SAR of novel compounds. Based on the known activities of related pyrrolidinones, the following assays are recommended.

In Vitro Assays

-

Target-Based Assays: If a specific molecular target is hypothesized (e.g., SV2A for anticonvulsant activity, acetylcholinesterase for Alzheimer's disease), direct binding or enzymatic assays should be employed.[1][11]

-

Cell-Based Assays: Cellular models of disease can provide valuable information on the compound's efficacy and potential mechanism of action. For neuroprotection, assays measuring cell viability in the presence of a neurotoxin (e.g., glutamate, amyloid-beta) are relevant.

In Vivo Models

-

Anticonvulsant Activity: The Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard models for assessing anticonvulsant efficacy.[2][8]

-

Neuroprotective and Cognitive-Enhancing Activity: Rodent models of cognitive impairment, such as the scopolamine-induced amnesia model or the Morris water maze, can be used to evaluate the potential of these compounds for treating neurodegenerative diseases.[1][11]

-

Pharmacokinetic Studies: Early assessment of pharmacokinetic properties (e.g., brain penetration, metabolic stability) is crucial for CNS drug discovery.

Experimental Protocol: MES Test for Anticonvulsant Activity

-

Animal Preparation: Use male Swiss mice (20-25 g). Allow the animals to acclimatize for at least one week before the experiment.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

-

Induction of Seizures: At the time of peak effect (e.g., 30 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined by probit analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. By systematically exploring the SAR at the N1, C3, and C5 positions, and by leveraging established biological evaluation models, it is possible to identify potent and selective modulators of CNS targets. Future work should focus on synthesizing a focused library of analogs based on the principles outlined in this guide and evaluating them in relevant in vitro and in vivo models. The insights gained from these studies will be invaluable for advancing this promising scaffold towards the clinic.

References

- 1. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]

- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel 4-Substituted Pyrrolidin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile template for creating three-dimensional diversity in drug candidates.[1] Substitution at the 4-position of the pyrrolidin-2-one ring is a particularly powerful strategy for modulating biological activity, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of modern synthetic methodologies for accessing novel 4-substituted pyrrolidin-2-ones, with a focus on stereoselective approaches. It details field-proven experimental protocols, explores the therapeutic applications of these compounds, and offers insights into the future direction of this dynamic area of drug discovery.

The Enduring Significance of the Pyrrolidin-2-one Scaffold

The five-membered γ-lactam ring is a privileged structure in drug design, present in a wide array of bioactive natural products and synthetic pharmaceuticals.[3][4] Its structural rigidity, combined with the presence of a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the N-H group), allows it to engage in specific, high-affinity interactions with biological targets.

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The pyrrolidin-2-one class is famously represented by Piracetam, the first "nootropic" agent, developed to enhance learning and memory.[5] This has spurred the development of numerous derivatives, including Levetiracetam, a major antiepileptic drug, and Brivaracetam, used for treating neurological disorders.[5]

-

Anticancer and Anti-inflammatory Agents: Functionalized γ-lactams have demonstrated significant potential as antiproliferative agents, inhibiting the growth of various human tumor cell lines.[3] Certain Michael adducts containing the pyrrolidinone core have shown promise as centrally acting analgesics with dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity.[6]

-

Antidiabetic Agents: The pyrrolidine scaffold is a key component in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of drugs for the treatment of Type 2 diabetes.[7][8]

-

Antibacterial Agents: Novel pyrrolidin-2-one derivatives are being explored to combat bacterial resistance, with some compounds showing activity against both gram-positive and gram-negative bacteria.[9][10]

The strategic importance of the 4-position lies in its projection away from the core lactam plane, providing an ideal vector for introducing substituents that can probe specific binding pockets in a target protein without disrupting the core pharmacophore.

Modern Synthetic Strategies for 4-Substituted Pyrrolidin-2-ones

The demand for enantiomerically pure and structurally diverse 4-substituted γ-lactams has driven the development of sophisticated synthetic methods. While classical approaches often required multi-step sequences with pre-functionalized starting materials, modern catalysis offers more direct and efficient routes.[11]

Asymmetric Michael Addition: A Cornerstone Approach

The conjugate or Michael addition of nucleophiles to α,β-unsaturated acceptors is one of the most powerful and widely used methods for constructing the carbon skeleton of 4-substituted pyrrolidin-2-ones.[12][13] The key is the subsequent cyclization of the resulting Michael adduct.

-

Organocatalysis: Chiral amines, such as proline and its derivatives, are highly effective organocatalysts for the Michael addition of aldehydes and ketones to nitroalkenes.[14][15] This approach often proceeds with high enantioselectivity.

-

Metal Catalysis: Chiral metal complexes, such as those involving Ni²⁺, Mg²⁺, and Co²⁺, can catalyze the addition of malonates to nitroalkenes, yielding Michael adducts with two stereocenters that can be converted into enantiopure 4,5-disubstituted pyrrolidin-2-ones.[12]

Catalytic Asymmetric Cycloadditions

[3+2] Cycloaddition reactions provide a highly convergent and stereocontrolled route to densely substituted pyrrolidines, which can then be oxidized to the corresponding pyrrolidin-2-ones.

-

Azomethine Ylides: The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a key reaction for building the pyrrolidine ring.[8] The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, can direct the stereochemical outcome of the cycloaddition, leading to products with high diastereoselectivity.[16]

-

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for formal [3+2] annulation reactions. For example, the reaction of enals with aminomalonates can generate diverse γ-lactams in good yields and with excellent enantioselectivities.[17][18]

C-H Functionalization and Amidation

Directly converting C-H bonds into C-N bonds is a highly atom-economical strategy. Recent advances have enabled the asymmetric C-H amidation of unactivated sp³ C-H bonds to construct chiral γ-lactams.[11] Iridium catalysts paired with chiral hydrogen-bond-donor ligands have proven particularly effective, achieving high yields and enantioselectivities.[11]

Comparison of Modern Synthetic Methodologies

| Method | Key Features | Stereocontrol | Substrate Scope | Causality Behind Approach |

| Asymmetric Michael Addition | Forms C-C bond at the 4-position. Versatile and widely used. | High enantioselectivity achievable with chiral catalysts (organo- or metal-based). | Broad for both nucleophiles and acceptors. | This method is chosen for its reliability and the vast literature precedent, allowing for predictable construction of the core C4-C5 bond. |

| [3+2] Cycloaddition | Convergent, builds the entire ring in one step. Can create multiple stereocenters simultaneously.[16] | Excellent diastereoselectivity, often controlled by chiral auxiliaries or catalysts. | Good, particularly for azomethine ylides and electron-deficient alkenes. | Ideal for rapidly building molecular complexity and accessing densely functionalized scaffolds from simpler precursors. |

| Catalytic C-H Amidation | Highly atom-economical. Direct functionalization of C-H bonds. | Excellent enantioselectivity possible with advanced Ir-based catalysts.[11] | Emerging area; scope is rapidly expanding. | This cutting-edge approach is selected when minimizing synthetic steps and maximizing atom economy are primary goals. |

| Transition-Metal Catalysis | Includes diverse methods like Pd-catalyzed vinylogous addition/amination.[19] | Excellent diastereo- and enantioselectivity. | Broad, allows for unique disconnections not possible with other methods. | Transition metals offer unique reactivity modes (e.g., π-allyl intermediates) to access novel and complex substitution patterns. |

Experimental Protocols & Workflow

Trustworthiness in synthetic chemistry is rooted in reproducibility. The following protocols are presented with sufficient detail to be self-validating and serve as a reliable starting point for laboratory work.

Protocol: Organocatalytic Asymmetric Michael Addition to form a Pyrrolidin-2-one Precursor

This protocol is adapted from established methodologies for the asymmetric Michael addition of ketones to nitroalkenes, a key step in forming the backbone for a 4-substituted γ-lactam.[6]

Step-by-Step Methodology:

-

Catalyst & Reactant Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%).

-

Solvent & Additive: Add the appropriate solvent (e.g., Toluene, 5 mL) and a co-catalyst/additive if required (e.g., benzoic acid, 0.1 mmol). Stir the mixture at room temperature for 10 minutes.

-

Nucleophile Addition: Add the ketone (e.g., acetone, 5 mmol, 5 equivalents) to the flask via syringe.

-

Electrophile Addition: Slowly add a solution of the trans-β-nitrostyrene derivative (1 mmol, 1 equivalent) in toluene (2 mL) over 15 minutes. The slow addition is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude Michael adduct by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Next Step - Cyclization: The purified adduct (a γ-nitroketone) is then subjected to reductive cyclization (e.g., using H₂/Raney Ni or Zn/HCl) to form the target 4-substituted pyrrolidin-2-one.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from initial reaction setup to the confirmation of the final product's structure and purity.

Caption: A standard workflow for the synthesis and validation of a novel chemical entity.

Applications and Future Outlook

The modularity of the synthetic routes described allows for the creation of large libraries of 4-substituted pyrrolidin-2-ones for high-throughput screening. The ability to precisely control stereochemistry is paramount, as different stereoisomers often exhibit vastly different biological activities and off-target effects.[1]

Future Directions:

-

Novel Catalytic Systems: The development of more efficient, robust, and environmentally benign catalysts remains a key objective. Iron-containing enzymatic catalysts and novel rhodium complexes are pushing the boundaries of what is possible in C-H functionalization and C-C activation.[11][20]

-

Flow Chemistry: Continuous-flow photochemical methods are enabling rapid reaction times and enhanced scalability for lactam synthesis, which is particularly valuable for medicinal chemistry applications.[2]

-

Drug Conjugates and Hybrids: The pyrrolidin-2-one scaffold is being incorporated into more complex molecular architectures, such as hybrid molecules that combine the pharmacophore with other active moieties to achieve multi-target engagement or improved drug delivery.[1]

The 4-substituted pyrrolidin-2-one will undoubtedly continue to be a highly valuable and frequently explored scaffold in the quest for new medicines. The ongoing innovation in stereoselective synthesis provides the essential tools for researchers to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric synthesis of γ-lactams under low-loading N-heterocyclic carbene catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Organocatalytic Asymmetric Synthesis of trans-γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Comprehensive Physicochemical Characterization of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Abstract

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate is contingent upon a profound understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior, influencing everything from its biological activity and pharmacokinetic profile to its manufacturability and formulation stability. This guide provides an in-depth, methodological framework for the comprehensive physicochemical characterization of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a novel lactam derivative. By integrating advanced analytical techniques with the guiding principles of regulatory standards, we establish a robust, self-validating workflow for generating the critical data required by researchers, scientists, and drug development professionals. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, explaining the causality behind each experimental choice to ensure technical accuracy and field-proven insight.

Strategic Imperative: Beyond the Structure

The molecular structure of this compound (Molecular Formula: C₈H₁₃NO, Molecular Weight: 139.19 g/mol ) provides the blueprint, but its physical and chemical reality dictates its potential. A thorough characterization is not merely a data collection exercise; it is a foundational component of risk management and quality assurance in pharmaceutical development.[1] The International Council for Harmonisation (ICH) Q6A guidelines stipulate that a set of tests and acceptance criteria must be established to confirm the quality, safety, and efficacy of a new drug substance.[2][3] This guide operationalizes those principles, creating a comprehensive data package that informs critical decisions in medicinal chemistry, process development, and formulation science.

The characterization workflow is designed as an integrated system where results from orthogonal techniques validate one another, ensuring the highest degree of confidence in the final data.

Caption: High-level characterization workflow from synthesis to formulation.

Section 1: Unambiguous Identity and Structural Confirmation

Before any other property can be meaningfully measured, the chemical identity of the synthesized compound must be unequivocally confirmed. We employ a suite of spectroscopic techniques, each providing a unique and complementary piece of structural evidence.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first checkpoint. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique serves to confirm the expected molecular weight and rule out gross errors in synthesis. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical mass calculated for C₈H₁₄NO⁺ (140.1070).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint